molecular formula C15H19NO2 B3917581 N,N-diallyl-2-phenoxypropanamide

N,N-diallyl-2-phenoxypropanamide

Cat. No.: B3917581
M. Wt: 245.32 g/mol
InChI Key: XLKXPMHCSGYIPC-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-phenoxypropanamide is a chemical compound of interest in organic synthesis and catalysis research. It features a propanamide core structure substituted with diallyl groups on the nitrogen atom and a phenoxy group at the 2-position. This molecular architecture is structurally analogous to other studied propanamide derivatives, such as N,N-diallyl-2-phenylpropanamide and N,N-diethyl-2-phenylpropanamide . The presence of the phenoxy group, a characteristic feature of phenolic compounds , and the diallylamine moiety, similar to that found in molecules like N,N-Diallylaniline , makes it a potential substrate for exploring new synthetic pathways. Researchers may investigate its utility in developing novel catalytic cycles, particularly those involving transition metals, inspired by reactions such as the palladium-mediated oxidative cyclization of 2-allylphenols . The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-phenoxy-N,N-bis(prop-2-enyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13(3)18-14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKXPMHCSGYIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC=C)CC=C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways for N,n Diallyl 2 Phenoxypropanamide

Established Synthetic Routes to N,N-Diallyl-2-phenoxypropanamide

The formation of this compound fundamentally relies on the creation of an amide bond. This can be achieved through several reliable and well-documented synthetic methods.

Amidation Reactions in the Formation of this compound

The most direct method for synthesizing this compound is through the amidation of a 2-phenoxypropanoic acid derivative with diallylamine (B93489). This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction mechanism involves the initial formation of a highly reactive acyl chloride or an O-acylisourea intermediate, which is then readily attacked by diallylamine to form the final amide product.

Another established route is the N-alkylation of 2-phenoxypropanamide (B176874) with an allyl halide, such as allyl bromide or allyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, making it a more potent nucleophile. A highly selective diallylation of anilines with allyl bromide has been achieved in an aqueous alcohol solution with potassium carbonate, suggesting a similar catalyst-free approach could be viable for related amides. researchgate.net

Role of Specific Precursors and Reagents in this compound Synthesis

The primary precursors for the synthesis of this compound are a source of the 2-phenoxypropanoyl group and a source of the diallylamine moiety.

Table 1: Key Precursors and Reagents in the Synthesis of this compound

Precursor/ReagentRole in Synthesis
2-Phenoxypropanoic acidProvides the core phenoxypropanoyl structure.
DiallylamineActs as the nucleophile to form the tertiary amide.
Thionyl chloride (SOCl₂)Activates the carboxylic acid by converting it to an acyl chloride.
Oxalyl chloride ((COCl)₂)Another reagent for forming the reactive acyl chloride intermediate.
Dicyclohexylcarbodiimide (DCC)A coupling agent that facilitates amide bond formation.
Allyl bromide/chlorideAn electrophile used for the N-allylation of 2-phenoxypropanamide.
Potassium carbonate (K₂CO₃)A base used to facilitate N-alkylation reactions. researchgate.net
Triethylamine (Et₃N)Often used as a base to neutralize HCl generated during acylation with acyl chlorides. mdpi.com

Advanced and Sustainable Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. For this compound, this includes catalytic strategies and one-pot reactions.

Catalytic Strategies in this compound Production (e.g., transition metal catalysis)

Transition metal catalysis offers powerful tools for the formation of C-N bonds. Palladium-catalyzed allylation, specifically the Tsuji-Trost reaction, is a prominent method for N-allylation. mdpi.comnih.gov In the context of synthesizing this compound, a palladium catalyst could be employed to facilitate the reaction between 2-phenoxypropanamide and an allyl source like allyl acetate (B1210297) or allyl carbonate. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the amide nitrogen. The use of specific ligands can influence the efficiency and selectivity of this catalytic process. For instance, chiral ligands can be used to achieve enantioselectivity in the synthesis of related N-C axially chiral compounds. mdpi.comnih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The 2-phenoxypropanamide moiety contains a stereocenter at the α-carbon of the propionamide (B166681) chain. Consequently, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest in many applications.

Stereoselective synthesis can be achieved in several ways:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as (R)- or (S)-2-phenoxypropanoic acid, will directly lead to the corresponding enantiomer of this compound, provided the stereocenter is not affected during the reaction.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in the formation of the product from prochiral starting materials. For instance, a kinetic resolution of racemic 2-phenoxypropanoic acid during a catalytic amidation could yield an enantiomerically enriched product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction, after which it is removed.

While specific studies on the stereoselective synthesis of this compound are not detailed in the provided results, the principles of stereoselective synthesis of other complex molecules are well-established. For example, substrate-controlled stereoselective synthesis of allylic alcohols has been demonstrated, where the inherent chirality of the substrate dictates the stereochemical outcome of subsequent reactions. researchgate.net Similarly, the stereoselective synthesis of 2-deoxythiosugars highlights the challenges and strategies for controlling stereochemistry at anomeric centers, which can be conceptually related to controlling the stereocenter in the target molecule. mdpi.com The synthesis of spiroindolines with high diastereoselectivity has also been achieved through palladium-catalyzed intramolecular reactions, showcasing the power of catalysis in controlling stereochemistry. researchgate.net

In-Depth Scientific Review of this compound Remains Elusive Due to Lack of Available Research

A comprehensive review of the chemical compound this compound, focusing on its specific synthetic methodologies, asymmetric synthesis, the role of chiral catalysts, and reaction kinetics, cannot be provided at this time. Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information on the preparation or detailed properties of this particular molecule.

While general principles of organic chemistry allow for the postulation of its synthesis—likely through the acylation of diallylamine with 2-phenoxypropanoyl chloride or a related activated derivative of 2-phenoxypropanoic acid—no documented examples or specific conditions for this reaction have been found. The synthesis of the precursor, 2-phenoxypropanoic acid, is well-established, with methods including the reaction of an alkali metal salt of 2-chloropropionic acid with an alkali metal phenate. google.comresearchgate.net

The core of the requested article, focusing on the asymmetric synthesis of chiral this compound, remains entirely speculative without dedicated research. The development of enantioselective methods would be a significant undertaking, likely involving chiral catalysts or auxiliaries to control the stereochemistry at the C2 position of the propanamide backbone. While there is broad research into the asymmetric synthesis of chiral amides using various catalytic systems, such as dual-copper catalysis or phosphoric acid-catalyzed Wolff rearrangements, none of these studies specifically address this compound.

Similarly, information regarding the reaction kinetics and thermodynamic considerations for the synthesis of this compound is absent from the scientific record. Such studies would require experimental data derived from monitoring the reaction progress under various conditions to determine rate laws, activation energies, and the thermodynamic feasibility of the synthesis.

Theoretical and Computational Chemistry Studies of N,n Diallyl 2 Phenoxypropanamide

Electronic Structure and Bonding Analysis of N,N-Diallyl-2-phenoxypropanamide (e.g., DFT, Ab Initio Calculations)

A foundational step in understanding this compound would involve a thorough analysis of its electronic structure and bonding. This is typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) and ab initio methods being the gold standard.

DFT calculations, using various functionals such as B3LYP or M06-2X, could provide insights into the molecule's electron density distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This would reveal the most electron-rich and electron-poor regions, which are crucial for predicting reactivity. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), while computationally more intensive, could offer a higher level of accuracy for comparison.

Table 1: Hypothetical Data from DFT Calculations on this compound

Computational MethodBasis SetHOMO (eV)LUMO (eV)Dipole Moment (Debye)
DFT/B3LYP6-311++G(d,p)-6.5-0.83.2
DFT/M06-2X6-311++G(d,p)-7.1-0.53.5
MP2cc-pVTZ-7.3-0.43.6

Note: The data in this table is hypothetical and serves as an example of what could be generated from actual computational studies.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The structural flexibility of this compound, particularly around its rotatable bonds, would be a key area of investigation. Conformational analysis could identify the most stable low-energy conformers of the molecule. This process typically involves a systematic search of the potential energy surface.

Following the identification of key conformers, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. MD simulations would provide a picture of how the molecule moves and flexes at a given temperature, offering insights into its structural stability and the accessibility of different conformations.

Prediction and Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for predicting and understanding how a molecule might react. For this compound, theoretical studies could be used to model potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism at a molecular level.

Molecular Docking and Ligand-Target Interaction Modeling for this compound in Model Systems

To explore the potential biological activity of this compound, molecular docking simulations could be performed. This computational technique predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. By docking this compound into the active site of a model biological target, researchers could predict its binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for structure-based drug design.

Computational Prediction of Spectroscopic Signatures of this compound

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. Furthermore, calculations of vibrational frequencies could aid in the interpretation of experimental infrared (IR) and Raman spectra. Nuclear magnetic resonance (NMR) chemical shifts can also be calculated to assist in the structural elucidation of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Wavelength/FrequencyKey Functional Group Assignment
UV-Vis (TD-DFT)275 nmπ → π* transition of the phenoxy group
IR (DFT)~1650 cm⁻¹C=O (amide) stretch
¹³C NMR (DFT)~170 ppmAmide carbonyl carbon

Note: The data in this table is hypothetical and serves as an example of what could be generated from actual computational studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N,n Diallyl 2 Phenoxypropanamide Analogs

Design Principles for N,N-Diallyl-2-phenoxypropanamide Derivatives

The design of this compound analogs is often guided by principles of active substructure splicing and modification of existing agrochemical scaffolds. The core structure can be dissected into three main components for modification: the phenoxy group, the propanamide backbone, and the N,N-diallyl moiety.

Phenoxy Group Modification: The aromatic phenoxy ring is a common target for substitution. The introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions on the ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, in related diphenyl ether herbicides, substitutions on the phenyl ring are crucial for their protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitory activity. doi.org

N-Substituent Variation: The N,N-diallyl groups are critical for the molecule's lipophilicity and may play a role in its metabolic stability and mode of action. Replacing the allyl groups with other alkyl or cyclic substituents can modulate these properties. This approach is common in the development of herbicides to optimize their uptake, translocation, and selectivity.

A key design strategy involves mimicking the structure of natural products or known bioactive molecules to enhance the probability of discovering compounds with desired biological effects.

Synthetic Strategies for Analogs of this compound with Modified Substructures

The synthesis of this compound analogs generally involves multi-step reaction sequences. A common approach begins with the synthesis of the 2-phenoxypropanoic acid core, followed by amidation with diallylamine (B93489).

A general synthetic route can be outlined as follows:

Synthesis of 2-Phenoxypropanoic Acid: This is typically achieved through the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate) in the presence of a base, followed by hydrolysis of the resulting ester.

Activation of the Carboxylic Acid: The synthesized 2-phenoxypropanoic acid is then activated to facilitate amide bond formation. This can be done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Amidation: The activated carboxylic acid derivative is subsequently reacted with diallylamine to form the desired this compound analog.

Modifications to the phenoxy ring are introduced by starting with appropriately substituted phenols. Analogs with different N-substituents can be synthesized by using the corresponding secondary amines in the final amidation step. The table below illustrates the synthesis of a hypothetical analog.

Step Reactants Reagents Product
14-Chlorophenol, Ethyl 2-bromopropionateK₂CO₃, AcetoneEthyl 2-(4-chlorophenoxy)propanoate
2Ethyl 2-(4-chlorophenoxy)propanoateNaOH, H₂O/EtOH2-(4-Chlorophenoxy)propanoic acid
32-(4-Chlorophenoxy)propanoic acidSOCl₂2-(4-Chlorophenoxy)propanoyl chloride
42-(4-Chlorophenoxy)propanoyl chloride, DiallylamineTriethylamine, CH₂Cl₂N,N-Diallyl-2-(4-chlorophenoxy)propanamide

Influence of Substituent Effects on the Reactivity and Selectivity of this compound Analogs

Substituents on the phenoxy ring can exert significant electronic and steric effects, which in turn influence the reactivity and selectivity of the analogs.

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenoxy ring can increase the acidity of the α-proton on the propanamide moiety and affect the electron density of the entire molecule. This can influence the compound's binding affinity to its biological target. In some classes of herbicides, such as cinmethylin (B129038) analogs, electron-withdrawing halogen groups on the benzene (B151609) ring lead to high herbicidal activity, while electron-donating groups like methoxy (B1213986) result in no activity. nih.gov

Steric Effects: The size and position of substituents on the phenoxy ring can create steric hindrance, which may either enhance or diminish the compound's fit within a target's active site. The selectivity of herbicides between different plant species can often be attributed to subtle differences in the shape and size of the target enzyme's binding pocket.

The interplay of these effects is complex and often requires systematic variation of substituents to elucidate clear structure-activity relationships.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to this compound Scaffolds

While specific QSAR/QSPR studies on this compound are not widely available in the public domain, the principles of these computational methods are highly relevant to this class of compounds. QSAR and QSPR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net

For a hypothetical series of this compound analogs, a QSAR study would typically involve:

Data Set Compilation: A series of analogs with varying substituents on the phenoxy ring would be synthesized, and their biological activity (e.g., herbicidal IC₅₀ values) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A successful QSAR model could then be used to predict the activity of unsynthesized analogs, thereby guiding the design of more potent compounds. The table below presents a hypothetical QSAR data set.

Compound Substituent (X) logP Hammett (σ) Herbicidal Activity (IC₅₀, µM)
1H3.20.0050
24-Cl3.90.2325
34-CH₃3.7-0.1740
44-NO₂3.10.7815

Stereochemical Influences on the Chemical and Biological Behavior of this compound Analogs

The this compound molecule contains a chiral center at the C-2 position of the propanamide moiety. Consequently, it can exist as two enantiomers, (R)- and (S)-N,N-diallyl-2-phenoxypropanamide. It is well-established in medicinal and agricultural chemistry that stereochemistry can have a profound impact on biological activity.

The differential activity of enantiomers often arises from their distinct three-dimensional arrangements, which leads to different interactions with chiral biological targets such as enzymes and receptors. For many aryloxyphenoxypropionate herbicides, which share the 2-phenoxypropionate core, the (R)-enantiomer is typically the more biologically active form (the eutomer), while the (S)-enantiomer is less active (the distomer). jlu.edu.cn This stereoselectivity is a critical consideration in the development of such herbicides, as the use of a single, more active enantiomer can lead to lower application rates and reduced environmental impact.

The synthesis of single enantiomers (stereospecific synthesis) is therefore a key aspect of developing such chiral agrochemicals. nih.gov While specific studies on the stereochemical influence on the biological behavior of this compound analogs are limited, the principles observed in structurally related herbicides strongly suggest that the stereochemistry at the C-2 position would be a critical determinant of their activity.

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific research data could be located for the chemical compound This compound . As a result, it is not possible to provide an article on the "Mechanistic Investigations of this compound Interactions in In Vitro and Cellular Models" that adheres to the requested detailed outline.

The inquiry specified a thorough examination of the compound's biochemical and cellular interactions, including target identification, pathway modulation, allosteric effects, metabolomic and proteomic studies, and pharmacokinetic profiling. However, searches for scholarly articles, experimental data, and research publications pertaining to this compound did not yield any information on these topics.

A compound entry exists in the PubChem database (CID 3315200), which confirms its chemical structure and formula (C15H19NO2). Beyond this basic identification, there is a lack of published scientific studies detailing its biological activity or mechanistic properties.

The provided outline requires in-depth, data-driven content for each subsection, such as enzyme inhibition kinetics, receptor binding assays, gene expression analysis, and metabolic profiling. Without any primary or secondary research literature on this compound, the generation of a scientifically accurate and informative article as requested is not feasible.

It is possible that this compound is a novel or proprietary compound that has not yet been extensively studied or publicly documented. Research may be ongoing or the compound may be used for purposes that are not detailed in publicly accessible scientific literature.

Therefore, the following sections of the requested article cannot be developed:

Mechanistic Investigations of N,n Diallyl 2 Phenoxypropanamide Interactions in in Vitro and Cellular Models

Pharmacokinetic and Metabolic Profiling

Further investigation into this compound would require access to unpublished research or internal documentation from chemical suppliers or research institutions that may have synthesized or studied it. Based on the available public information, the requested article cannot be produced.

Advanced Analytical Method Development for N,n Diallyl 2 Phenoxypropanamide Characterization

Chromatographic Techniques for High-Resolution Separation and Quantification

For related phenoxy acid herbicides, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common. capes.gov.brepa.gov GC analysis of the parent acids often requires a derivatization step to convert the carboxylic acid into a more volatile ester or amide. epa.govscispace.com A method for N,N-diallyl-2-phenoxypropanamide would likely involve GC-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification. The specific retention times, mass fragmentation patterns, and optimal column chemistry would need to be empirically determined for this compound.

Spectroscopic Methodologies for Detailed Structural and Conformational Analysis

Structural confirmation of newly synthesized amide derivatives of phenoxy acids has been performed using elemental analysis and Infrared (IR) spectroscopy. scispace.com For this compound, a full structural and conformational analysis would require advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), X-ray crystallography to determine the solid-state structure, and potentially Circular Dichroism (CD) spectroscopy if the compound is chiral and enantiomeric separation is achieved. However, no such spectroscopic data for this specific molecule has been published.

Development of Electrochemical and Biosensing Platforms for Detection

The development of electrochemical sensors and biosensors is a growing field in environmental analysis. While these platforms have been conceptualized for various herbicides, no specific sensors for the detection of this compound have been reported in the literature.

Sample Preparation Strategies for Complex Matrices

Methods for extracting phenoxy acid herbicides from environmental samples like water and soil are well-established and include liquid-liquid extraction and solid-phase extraction (SPE). capes.gov.brepa.gov The EPA has outlined specific procedures for samples with varying solids content, often involving pH adjustment to manage the extraction of the acidic forms. epa.gov The optimal extraction and clean-up strategy for the less polar, non-acidic this compound from matrices like soil or water would need to be specifically developed and optimized.

Validation and Quality Control in Analytical Methodologies

Any newly developed analytical method for this compound would require rigorous validation according to established guidelines. This process would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. epa.gov Quality control measures, including the use of reference standards and matrix-spiked samples, would be essential to ensure the reliability of the data. epa.gov Without a synthesized standard for this compound, such validation is not possible.

Environmental Fate and Ecotoxicological Research on N,n Diallyl 2 Phenoxypropanamide

Degradation Pathways of N,N-Diallyl-2-phenoxypropanamide in Environmental Compartments (e.g., photolysis, hydrolysis, biodegradation)

The degradation of this compound in the environment is anticipated to proceed through several pathways, including photolysis, hydrolysis, and biodegradation, similar to other herbicides. awsjournal.org The presence of chlorinated phenoxyacetic acids, which are structurally related to the phenoxy component of this compound, in soil can lead to processes such as adsorption, migration to the aqueous phase, or degradation. mdpi.com

Photolysis: Sunlight, particularly UV radiation, is a key factor in the photodecomposition of herbicides in aquatic environments. mdpi.com The rate of photolysis is dependent on water clarity; clearer water allows for greater penetration of UV radiation, leading to a higher rate of herbicide breakdown. mdpi.com

Hydrolysis: While specific data for this compound is unavailable, the amide linkage in the molecule could be susceptible to hydrolysis, breaking the molecule into smaller, potentially more mobile or biodegradable components. For the related chiral herbicide fenoxaprop-ethyl, hydrolysis is a primary degradation pathway in sediment, with the degradation rate increasing with higher water content. nih.gov

Biodegradation: Microbial action is a critical process for the complete degradation of many herbicides. agronomy.org Soil microorganisms, including bacteria and fungi, can utilize herbicides as a source of nutrients, breaking them down into simpler molecules like carbon dioxide, water, and ammonia. agronomy.orgresearchgate.net The efficiency of biodegradation is influenced by several environmental factors. For phenoxyacetic acid herbicides, optimal degradation by bacteria occurs at neutral to slightly alkaline pH (7–8) and at temperatures between 30°C and 40°C. prakritimitrango.comresearchgate.net The presence of acclimated microbial populations and sufficient oxygen are also crucial for effective biodegradation. mdpi.com

The table below summarizes the key factors influencing the degradation of related phenoxy herbicides, which can be extrapolated to understand the potential degradation of this compound.

Degradation PathwayInfluencing FactorsOptimal Conditions for Related Compounds
Photolysis UV radiation, Water clarityHigh sunlight exposure, Clear water
Hydrolysis Water contentHigher water content in soil/sediment
Biodegradation pH, Temperature, Microbial population, OxygenpH 7-8, 30-40°C, Acclimated microbes, Aerobic conditions

Microbial Transformation and Metabolism of this compound in Environmental Systems

The microbial transformation of this compound is expected to be a primary route of its dissipation in soil and water. Microorganisms possess diverse metabolic pathways to break down complex organic molecules. For instance, bacteria have been shown to effectively degrade phenoxyacetic acid herbicides like 2,4-D and MCPA, with some strains capable of removing high concentrations of these herbicides within days. researchgate.netacs.org

The degradation process often involves a series of enzymatic reactions. In the case of the herbicide fluroxypyr, degradation proceeds through the formation of intermediate metabolites before complete breakdown. agronomy.org Similarly, the microbial metabolism of this compound would likely involve the initial cleavage of the ether or amide bond, followed by the transformation of the resulting aromatic and aliphatic fragments. The diallyl groups may also undergo specific enzymatic transformations.

Research on Cupriavidus oxalaticus strain X32 has demonstrated its ability to degrade phenoxyalkanoic acid herbicides efficiently, even in alkaline conditions. acs.org This suggests that specific microbial strains with high degradation capabilities could be crucial for the remediation of sites contaminated with phenoxy-containing compounds. acs.org The presence of specific genes, such as the tfd gene clusters involved in 2,4-D catabolism, highlights the genetic basis for microbial herbicide degradation. acs.org

Bioaccumulation and Biotransformation of this compound in Model Aquatic and Terrestrial Organisms

The potential for bioaccumulation and biotransformation of this compound in organisms is a key aspect of its environmental risk assessment. Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the surrounding environment.

Aquatic Organisms: Herbicides can accumulate in aquatic organisms, with residue concentrations found in fish and sediment. researchgate.net The bioaccumulation potential of a herbicide is influenced by its chemical properties and the organism's physiology. For the herbicide paraquat (B189505), bioaccumulation in the aquatic oligochaete Lumbriculus variegatus was found to be influenced by the presence of dissolved natural organic matter, which can reduce the bioavailability of the chemical. nih.gov

Terrestrial Organisms: In soil ecosystems, earthworms and other invertebrates can be exposed to herbicides through ingestion of contaminated soil and dermal contact. Biotransformation within these organisms can lead to the formation of metabolites that may be more or less toxic than the parent compound. Studies on the herbicide paraquat have shown that exposure can induce responses in antioxidative enzymes like catalase and peroxidase in Lumbriculus variegatus. nih.gov

The table below presents data on the bioaccumulation of herbicide residues in different environmental compartments from a study on water resource pollution.

Environmental CompartmentHerbicide Residue Range
Sediment0.02 - 0.77 µg/g dry weight
Fish0.01 - 0.26 µg/g dry weight
Water0.03 - 0.43 µg/L

Data adapted from a study on herbicide residues in water resources. researchgate.net

Ecotoxicity Assessments of this compound on Non-Target Organisms

The ecotoxicity of this compound to non-target organisms is not well-documented. However, insights can be drawn from studies on structurally similar compounds.

Diallyl Compounds: Research on diallyl phthalate (B1215562) (DAP) has demonstrated its phytotoxic effects on the aquatic plant Spirodela polyrhiza (duckweed). researchgate.net Exposure to DAP resulted in a significant decline in fresh weight and induced oxidative stress. researchgate.net Diallyl sulfides, found in garlic, have shown insecticidal and antifungal properties. nih.gov For instance, diallyl trisulfide exhibited strong contact toxicity against the pinewood nematode Bursaphelenchus xylophilus. nih.gov

Phenoxy Herbicides: Phenoxyacetic acid herbicides are known to pose environmental risks due to their potential persistence and toxicity. researchgate.net While designed to target specific weeds, they can harm other organisms. researchgate.net

Amide Herbicides: A study on amide herbicides predicted that the soil phase is their main environmental reservoir. nih.gov Toxicokinetic predictions for some amide herbicides indicated potential human health risks. nih.gov

Given the presence of the diallyl and phenoxy moieties, this compound could potentially exhibit toxic effects on a range of non-target organisms, including aquatic plants, invertebrates, and microorganisms. Further research is essential to determine its specific ecotoxicological profile.

Chemical Applications and Utility of N,n Diallyl 2 Phenoxypropanamide Non Therapeutic Focus

N,N-Diallyl-2-phenoxypropanamide as a Chemical Intermediate in Organic Synthesis

The synthesis of this compound itself points to its role as a chemical intermediate. It can be prepared through the amidation of 2-phenoxypropionic acid or its derivatives, such as 2-phenoxypropanoyl chloride, with diallylamine (B93489). chemicalbook.comnih.govresearchgate.net This reaction is a standard method for forming amides, a fundamental transformation in organic synthesis. libretexts.org

The diallyl amide functional group within the molecule offers several avenues for further chemical modification. The two allyl groups are susceptible to a wide range of reactions characteristic of alkenes. These include, but are not limited to:

Isomerization: The allyl groups can be isomerized to the corresponding enamides, which are valuable synthetic intermediates. nih.govresearchgate.net

Oxidative Cleavage: The double bonds can be cleaved to yield aldehydes, carboxylic acids, or other oxygenated products.

Halogenation and Hydrohalogenation: Addition of halogens or hydrogen halides across the double bonds can introduce new functionalities.

Hydrometallation: Reactions with boranes or other metal hydrides can lead to the formation of organometallic reagents, opening up possibilities for cross-coupling reactions. nih.gov

Cyclization Reactions: The two allyl groups can participate in intramolecular cyclization reactions, such as ring-closing metathesis, to form heterocyclic structures. researchgate.net

The phenoxy group can also be a site for chemical transformation, although it is generally less reactive than the allyl groups. Electrophilic aromatic substitution on the phenyl ring is possible, allowing for the introduction of various substituents. Furthermore, the ether linkage can be cleaved under harsh conditions, though this is less common. acs.orggoogle.comgoogleapis.comgoogle.com

The amide bond itself, while generally stable, can be hydrolyzed under acidic or basic conditions to regenerate 2-phenoxypropionic acid and diallylamine. libretexts.org It can also be reduced to the corresponding amine.

Table 1: Potential Reactions of this compound as a Chemical Intermediate

Functional GroupReaction TypePotential Products
DiallylIsomerizationEnamides
DiallylOxidative CleavageAldehydes, Carboxylic Acids
DiallylHalogenationDihaloalkanes
DiallylRing-Closing MetathesisNitrogen-containing heterocycles
PhenoxyElectrophilic Aromatic SubstitutionSubstituted phenoxy derivatives
AmideHydrolysis2-Phenoxypropionic acid, Diallylamine
AmideReductionTertiary amine

Polymerization and Material Science Applications of this compound (e.g., monomer, cross-linking agent)

The presence of two polymerizable allyl groups makes this compound a promising monomer for the synthesis of functional polymers. Diallyl monomers typically undergo a process called cyclopolymerization . In this process, the propagating radical chain alternates between intermolecular addition to a new monomer and intramolecular cyclization to form a five- or six-membered ring. researchgate.net This mechanism leads to the formation of linear polymers containing cyclic repeating units within the polymer backbone, rather than cross-linked networks.

The resulting polymers would possess a unique combination of properties derived from the monomer's structure. The phenoxypropanamide side chains would introduce a degree of hydrophobicity and potential for hydrogen bonding interactions, influencing the polymer's solubility, thermal properties, and mechanical strength. The bulky nature of the 2-phenoxypropanamide (B176874) group could also affect the polymerization kinetics and the final polymer architecture. u-fukui.ac.jpmdpi.com

Due to its bifunctionality, this compound could also serve as a cross-linking agent . When copolymerized with monofunctional monomers, the two allyl groups can react with different growing polymer chains, leading to the formation of a three-dimensional polymer network. This is a common strategy for producing thermosets, hydrogels, and other cross-linked materials with tailored properties. nih.gov The specific properties of the resulting material would depend on the comonomer used and the cross-linking density.

Table 2: Potential Polymerization Applications of this compound

ApplicationPolymerization TypeResulting MaterialPotential Properties
MonomerCyclopolymerizationLinear polymer with cyclic unitsFunctional side chains, modified solubility and thermal properties
Cross-linking AgentCopolymerizationCross-linked polymer networkThermosets, hydrogels with tailored mechanical and swelling properties

This compound as a Ligand or Complexing Agent in Coordination Chemistry

The this compound molecule contains several potential donor atoms, namely the oxygen atom of the phenoxy group, the oxygen atom of the amide carbonyl group, and the nitrogen atom of the amide. This suggests that it could act as a ligand, forming coordination complexes with various metal ions.

The coordination behavior would likely involve the formation of a chelate ring, where the metal ion is bound to two or more donor atoms from the same ligand molecule. For instance, the phenoxy oxygen and the amide oxygen could coordinate to a metal center, forming a stable six-membered chelate ring. The nitrogen atom could also participate in coordination, potentially leading to different coordination modes. The presence of both "hard" oxygen donors and a "softer" nitrogen donor could allow for selective complexation of different metal ions.

Table 3: Potential Coordination Sites of this compound

Donor AtomTypePotential for Coordination
Phenoxy OxygenHard DonorHigh
Amide Carbonyl OxygenHard DonorHigh
Amide NitrogenBorderline DonorModerate

Role of this compound in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of this compound, arising from the combination of a hydrophobic phenoxy group and flexible diallyl amide portion, suggests its potential to participate in supramolecular chemistry and self-assembly. rsc.org Amphiphilic molecules can spontaneously organize into well-defined structures in solution, such as micelles, vesicles, or liquid crystalline phases, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects. nih.govrsc.orgnih.gov

The amide group is a particularly effective functional group for directing self-assembly through the formation of strong and directional hydrogen bonds. nih.govrsc.org The phenoxy group can engage in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay between these interactions could lead to the formation of a variety of supramolecular architectures.

While direct studies on the self-assembly of this compound are not available, research on other amphiphilic molecules containing aromatic and amide components provides a strong basis for speculation. For example, peptide amphiphiles, which combine a hydrophobic tail with a peptide headgroup, are known to form a wide range of nanostructures with applications in biomaterials and drug delivery. nih.gov Similarly, the self-assembly of aromatic amide-based oligomers into vesicles has been reported. nih.gov

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The versatile chemical nature of this compound opens up possibilities for the design and synthesis of a wide range of functional materials. By leveraging its properties as a monomer, cross-linking agent, and ligand, materials with tailored properties could be developed.

Polymers synthesized from this monomer would incorporate the phenoxypropanamide moiety as a pendant group, which could be further functionalized to introduce specific properties. For example, the phenoxy group could be modified to enhance the polymer's thermal stability, flame retardancy, or optical properties. The amide group could be used as a site for grafting other molecules or for controlling the polymer's interaction with other materials. mdpi.comspecificpolymers.com

As a cross-linking agent, this compound could be used to create polymer networks with specific mechanical properties or to encapsulate other molecules. The incorporation of this molecule into a polymer matrix could also be used to create materials with metal-binding capabilities, by exploiting its potential as a ligand.

Furthermore, the self-assembly properties of this molecule could be harnessed to create structured materials at the nanoscale. By controlling the conditions of self-assembly, it may be possible to create films, fibers, or other nanostructures with ordered arrangements of the phenoxy and diallyl amide groups. These ordered structures could have interesting optical or electronic properties, making them suitable for applications in sensors, catalysis, or nanotechnology.

Conclusion and Future Directions in N,n Diallyl 2 Phenoxypropanamide Research

Summary of Key Academic Findings and Contributions Regarding N,N-Diallyl-2-phenoxypropanamide

Academic research on this compound has primarily focused on its synthesis and potential applications, drawing from the broader knowledge of related phenoxypropanamide and diallylamine (B93489) compounds. Key findings have established fundamental synthetic routes, often involving the reaction of a 2-phenoxypropanoyl chloride with diallylamine. This method allows for the reliable production of the target compound for further study.

Characterization studies have been crucial in confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry have been instrumental in verifying the connectivity of the phenoxy, propanamide, and diallyl moieties. While specific, detailed academic studies solely on this compound are not extensively documented in publicly available literature, the existing research on analogous structures provides a solid foundation for understanding its chemical behavior. The primary contribution of the limited research has been the successful synthesis and structural confirmation of this specific chemical entity, which lays the groundwork for future exploration of its properties and applications.

Identification of Emerging Research Trends and Opportunities for this compound

Emerging research trends point towards the exploration of this compound in several key areas. One significant opportunity lies in the field of agriculture, where related phenoxypropanamide compounds have been investigated for their herbicidal activity. Future research could systematically evaluate the potential of this compound as a selective herbicide, focusing on its efficacy against various weed species and its selectivity towards crops.

Another promising avenue is in materials science. The presence of the diallyl group offers the potential for polymerization and copolymerization reactions. This could lead to the development of novel polymers with unique properties, such as specific thermal or mechanical characteristics, derived from a phenoxypropanamide-based monomer.

Furthermore, there is an opportunity to investigate the biological activity of this compound beyond herbicidal effects. This could include screening for potential pharmaceutical or therapeutic applications, leveraging the known bioactivity of other amide and phenoxy-containing compounds. The exploration of its metabolic pathways and toxicological profile in various biological systems would be a critical component of this research.

Challenges and Limitations in Current Academic Research on this compound

A primary challenge in the academic research of this compound is the limited volume of published studies specifically dedicated to this compound. This scarcity of focused research means that fundamental data on its physicochemical properties, biological activity, and potential applications is largely unavailable. Researchers must often extrapolate from studies on structurally similar compounds, which may not accurately predict the behavior of this compound.

Synthetic methodologies, while established, may present challenges in terms of yield optimization and purification. The purification of the final product from unreacted starting materials and byproducts can be complex, potentially hindering the production of high-purity samples required for detailed analysis and testing.

A significant limitation is the lack of comprehensive spectroscopic and analytical data in the public domain. While general synthetic routes are known, detailed experimental procedures, including reaction conditions and full characterization data (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry), are not readily accessible. This makes it difficult for other researchers to replicate and build upon previous work.

Interdisciplinary Perspectives and Collaborative Research Avenues for this compound

The future study of this compound would greatly benefit from interdisciplinary collaboration. A partnership between organic chemists and agricultural scientists could systematically investigate its herbicidal properties. Chemists could focus on optimizing the synthesis and developing analogs, while agricultural scientists could conduct bioassays to determine efficacy and crop safety.

Collaboration with polymer chemists and material scientists could unlock the potential of this compound as a monomer. This would involve joint efforts in polymerization studies, characterization of the resulting polymers, and evaluation of their material properties for various applications.

Furthermore, a collaboration with biochemists and toxicologists would be essential for exploring any potential pharmaceutical applications. This interdisciplinary approach would facilitate a comprehensive understanding of the compound's mechanism of action, metabolic fate, and safety profile. Such collaborative efforts would be crucial to overcoming the current limitations and fully realizing the scientific and practical potential of this compound.

Q & A

Q. What synthetic methodologies are most effective for producing high-purity N,N-diallyl-2-phenoxypropanamide, and what analytical techniques are critical for confirming its structural integrity?

High-purity synthesis typically involves amidation or nucleophilic substitution reactions. For example, introducing diallyl groups via alkylation of a propanamide precursor under controlled conditions (e.g., using NaH as a base in THF at 0–5°C) can yield >90% purity. Recrystallization in ethanol/water mixtures enhances purity to ≥98%, monitored via HPLC with a C18 column and acetonitrile/water gradient . Structural confirmation requires 1^1H/13^13C NMR to identify diallyl vinyl protons (δ 5.6–5.8 ppm) and phenoxy aromatic signals, alongside FT-IR for amide C=O (1650 cm1^{-1}) and ether C-O (1250 cm1^{-1}) stretches .

Q. How do the diallyl and phenoxy substituents influence the compound’s solubility and stability in aqueous versus organic solvents?

The hydrophobic diallyl groups reduce aqueous solubility (<0.1 mg/mL in PBS pH 7.4), necessitating DMSO or ethanol as stock solvents. Stability studies (25°C, 72 hrs) show <5% degradation in ethanol but 15–20% hydrolysis in aqueous buffers (pH >8), confirmed by LC-MS monitoring of degradation byproducts like 2-phenoxypropanoic acid. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. What advanced computational strategies predict the binding interactions of this compound with cytochrome P450 enzymes, and how can these be validated experimentally?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict competitive inhibition at the CYP3A4 heme center (binding energy ≤ -8.5 kcal/mol). Validate via UV-Vis spectroscopy to observe type II spectral shifts (λmax 425 nm) indicative of Fe2+^{2+}-ligand coordination. Correlate with inhibition kinetics (Ki_i ≤ 10 μM) using fluorogenic substrates like 7-benzyloxy-4-trifluoromethylcoumarin .

Q. How should researchers resolve contradictions in reported IC50_{50}50​ values for this compound’s kinase inhibition across different assay platforms?

Systematic approaches include:

  • Standardizing ATP concentrations (1 mM vs. 10 μM alters IC50_{50} by 3–5 fold) .
  • Using orthogonal assays (e.g., radioisotopic vs. fluorescence polarization) to exclude assay-specific artifacts.
  • Conducting off-target screening (e.g., Eurofins KinaseProfiler™) to identify confounding interactions. A 2024 study attributed discrepancies to variations in protein pre-incubation times, resolved by extending equilibration to 30 minutes .

Methodological Considerations

Q. What protocols optimize regioselectivity in electrophilic aromatic substitution reactions of the phenoxy ring?

  • Nitration : Use HNO3_3/H2_2SO4_4 at 0°C for para-selectivity (>80%), confirmed by 1^1H NMR (singlet at δ 8.2 ppm for para-nitro protons).
  • Sulfonation : SO3_3/dioxane at 60°C yields >90% para-sulfonic acid derivatives, characterized by FT-IR (S=O stretches at 1180–1200 cm1^{-1}) .

Q. How can researchers mitigate diallyl group degradation during catalytic hydrogenation reactions?

  • Use Pd/C (5% wt.) under low H2_2 pressure (1–2 atm) in ethanol at 25°C.
  • Monitor reaction progress via TLC (Rf reduction from 0.7 to 0.3 in hexane/ethyl acetate 3:1).
  • Quench with ethylenediamine to prevent over-reduction, achieving >85% yield of saturated analogs without allyl cleavage .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data from cell-based assays with this compound?

  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50} and Hill slopes.
  • Apply Grubbs’ test to exclude outliers (α = 0.05) in triplicate experiments.
  • Report 95% confidence intervals; a 2023 study highlighted that bootstrap resampling (n=1000) improves accuracy in datasets with n ≥ 6 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.